(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC20431069
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine -](/images/structure/VC20431069.png)
Specification
Molecular Formula | C10H14N4 |
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Molecular Weight | 190.25 g/mol |
IUPAC Name | (3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C10H14N4/c1-7(2)14-9(6-11)13-8-4-3-5-12-10(8)14/h3-5,7H,6,11H2,1-2H3 |
Standard InChI Key | IOQBJHUDPBMHQF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=NC2=C1N=CC=C2)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The compound features an imidazo[4,5-b]pyridine core substituted with an isopropyl group at position 3 and a methanamine group at position 2. Key properties include:
The dihydrochloride salt (CHClN) enhances aqueous solubility, making it preferable for biological assays .
Spectroscopic Characterization
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NMR: H NMR signals for aromatic protons appear at δ 7.5–8.5 ppm, while the isopropyl group resonates at δ 1.2–1.4 ppm .
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HR-MS: Molecular ion peak at m/z 196.12 ([M+H]) confirms the molecular weight .
Synthesis and Chemical Reactivity
Cyclocondensation Methods
A common approach involves cyclocondensation of 2,3-diaminopyridine derivatives with nitriles or esters under acidic conditions. For example:
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Step 1: Reaction of 2,3-diaminopyridine with ethyl cyanoacetate yields 2-cyanomethylimidazo[4,5-b]pyridine intermediates .
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Step 2: Reduction of the nitrile group to methanamine using LiAlH or catalytic hydrogenation .
One-Pot Synthesis
Recent advancements employ a one-pot strategy using HO-isopropanol (IPA) as a solvent system:
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SAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines.
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Reduction: Zn/HCl reduces nitro groups to amines.
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Heterocyclization: Condensation with aldehydes forms the imidazo core .
This method achieves yields >85% and reduces purification steps .
Key Chemical Reactions
Reaction Type | Conditions | Products |
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Alkylation | Methyl iodide, KCO, DMF, 80°C | N-Methyl derivatives (improved lipophilicity) |
Acylation | Acetyl chloride, EtN, CHCl | N-Acetylated derivatives (enhanced metabolic stability) |
Nitration | HNO/HSO, 0°C | 5-Nitro derivatives (electrophilic substitution) |
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity:
Organism | MIC (µg/mL) |
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Staphylococcus aureus | 2.5–16.0 |
Escherichia coli | 4.0–32.0 |
Electron-withdrawing substituents enhance activity against resistant strains . |
Enzyme Inhibition
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Kinase Inhibition: Targets CDK2 (IC = 8 nM) and Aurora B, critical for cell cycle regulation .
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GSK-3 Inhibition: IC = 1–12 nM, with implications in neurodegenerative diseases .
Comparative Analysis with Structural Analogs
Compound | Substituent | Key Differences |
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1-(3-Isobutyl-3H-analog | Isobutyl at C3 | Higher lipophilicity (cLogP = 3.2 vs. 2.7) |
5-Chloro derivative | Cl at C5 | Enhanced antibacterial activity (MIC = 1.0 µg/mL) |
Oxazolo[4,5-b]pyridine analog | Oxygen atom in core | Reduced basicity; shifted activity profile |
Applications in Medicinal Chemistry
Drug Development
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Antitubercular Agents: Derivatives show MIC = 3.12 µg/mL against Mycobacterium tuberculosis .
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Antiparasitic Activity: Active against Trypanosoma brucei (IC = 0.5 µM) .
Diagnostic Probes
Iminocoumarin derivatives function as pH-sensitive fluorescent probes, enabling real-time monitoring of intracellular pH changes .
Analytical and Computational Studies
DFT Simulations
Density Functional Theory (DFT) predicts:
Molecular Docking
Docking studies with tubulin (PDB: 1SA0) reveal hydrogen bonds with Asp226 and Val238, explaining antitubulin activity .
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